2-(3-Chlorophenyl)pyridin-3-ol
Description
2-(3-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a 3-chlorophenyl group at position 2. This structure combines the aromaticity of pyridine with the electron-withdrawing effects of the chlorine substituent, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBUMKVIKGGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682694 | |
| Record name | 2-(3-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-49-0 | |
| Record name | 2-(3-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the pyridine attacks the carbonyl carbon of the aldehyde, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)pyridin-3-one
Reduction: 2-(3-Phenyl)pyridin-3-ol
Substitution: 2-(3-Aminophenyl)pyridin-3-ol or 2-(3-Mercaptophenyl)pyridin-3-ol
Scientific Research Applications
2-(3-Chlorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Chlorophenyl)pyridin-3-ol with structurally analogous pyridine derivatives, focusing on substituent variations, molecular properties, and synthesis approaches:
*Estimated based on structural analogy.
Key Comparative Insights:
Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability in biological systems.
Synthetic Flexibility :
- Compounds with propargyl or silyl groups (e.g., ) enable modular functionalization, making them valuable intermediates in drug discovery.
Biological Relevance :
- Pyridin-3-ol derivatives with aryl substituents (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic ATP or disrupt enzyme active sites.
Physical Properties: Hydroxyl and methanol groups (e.g., ) increase polarity, affecting solubility and chromatographic behavior.
Notes
- Limitations : Direct data on this compound are sparse in the provided evidence; comparisons rely on structural analogs.
- Synthesis Gaps : Detailed reaction conditions (e.g., yields, catalysts) for the target compound require further investigation.
- Biological Data : Evidence lacks explicit bioactivity data for the target compound; inferences are drawn from structurally related molecules.
This analysis underscores the importance of substituent positioning and functional groups in dictating the chemical and biological profiles of pyridine derivatives. Further studies should prioritize experimental validation of the predicted properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
